Enhanced DHODH Inhibitory Potency Compared to Structurally Similar Comparator
2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde demonstrates a 37% improvement in potency against human Dihydroorotate Dehydrogenase (DHODH) compared to a closely related comparator, Compound 8 (US12162877, Compound 8), which lacks the 2-chloro substituent on the central benzaldehyde ring [1]. Both compounds were assessed in the same recombinant human DHODH enzymatic assay using the DCIP reduction method [2].
| Evidence Dimension | Enzymatic inhibition of human DHODH (IC50) |
|---|---|
| Target Compound Data | 480 nM |
| Comparator Or Baseline | Compound 8 (US12162877, Compound 8; CHEMBL4175712) - 760 nM |
| Quantified Difference | ΔIC50 = 280 nM (target compound is 1.58-fold more potent) |
| Conditions | Recombinant human N-terminal GST-fusion tagged DHODH (31 to 395 residues) expressed in E. coli BL21(DE3), using dihydroorotate as substrate; assay monitored reduction of 2,6-dichloroindophenol (DCIP). |
Why This Matters
This direct quantitative comparison provides a clear basis for selecting this compound over a close structural analog for DHODH-targeted research, enabling more potent lead optimization.
- [1] BindingDB. (2024). BDBM50281168: CHEMBL4167855: Compound 27 (US20240034730). Retrieved from BindingDB database. View Source
- [2] BindingDB. (2024). BDBM50281167: CHEMBL4175712: Compound 8 (US12162877). Retrieved from BindingDB database. View Source
